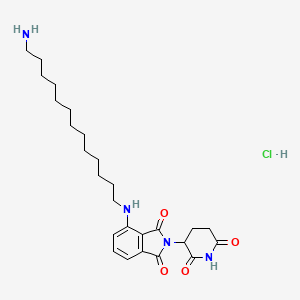

Thalidomide-NH-C13-NH2 (hydrochloride)

Description

Contextualization within the Landscape of Targeted Protein Degradation Research

Targeted protein degradation has become a revolutionary strategy in biomedical research, offering a powerful alternative to traditional small-molecule inhibitors. nih.gov Instead of merely blocking the function of a disease-causing protein, this approach physically removes the protein from the cell. This is achieved through the use of PROTACs, which bring a target protein into close proximity with an E3 ubiquitin ligase. researchgate.net This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome. medchemexpress.com

The E3 ligase Cereblon (CRBN) is one of the most widely utilized E3 ligases in PROTAC design. targetmol.com The discovery that thalidomide (B1683933) and its derivatives, known as immunomodulatory imide drugs (IMiDs), bind directly to CRBN was a pivotal moment in the field. nih.gov This finding paved the way for the development of a vast array of CRBN-recruiting ligands for use in PROTACs. Thalidomide-NH-C13-NH2 (hydrochloride) is a direct result of these efforts, providing a ready-to-use chemical handle for researchers to append their own target-protein ligands.

Derivation and Structural Relationship to Immunomodulatory Imide Drugs (IMiDs)

Thalidomide-NH-C13-NH2 (hydrochloride) is a derivative of thalidomide, the prototypical IMiD. The core structure of thalidomide contains a glutarimide (B196013) ring and a phthalimide (B116566) ring. researchgate.net It is the glutarimide portion that is crucial for binding to Cereblon. researchgate.net IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931) are structural analogs of thalidomide, with modifications to the phthalimide ring that alter their substrate-degrading profiles and clinical activities. nih.gov

In Thalidomide-NH-C13-NH2 (hydrochloride), the fundamental thalidomide scaffold is preserved to maintain its CRBN-binding capability. The key modification is the addition of a long C13 alkyl chain with a terminal amine (-NH2) group. This linker element is critical for its function as a PROTAC building block. The terminal amine provides a reactive site for conjugation with a ligand for a protein of interest, allowing for the modular and efficient synthesis of novel PROTACs. nih.gov The length and composition of this linker can be crucial for the stability and degradation-inducing activity of the resulting PROTAC. bldpharm.com

Significance of the Compound as a Chemical Tool for E3 Ligase Modulation Studies

The significance of Thalidomide-NH-C13-NH2 (hydrochloride) lies in its utility as a specialized tool for dissecting the intricacies of E3 ligase modulation. By providing a standardized CRBN-binding moiety, researchers can systematically investigate the effects of different target protein ligands and linker architectures on the formation and stability of the ternary complex (CRBN-PROTAC-target protein).

The use of this and similar compounds with varying linker lengths allows for a systematic exploration of the structure-activity relationships in PROTAC design. bldpharm.com For instance, researchers can synthesize a series of PROTACs with identical target ligands but different linkers to determine the optimal linker length and composition for efficient protein degradation. This empirical approach is essential for the rational design of potent and selective protein degraders.

While specific, detailed research findings for PROTACs utilizing the C13 linker of Thalidomide-NH-C13-NH2 (hydrochloride) are not yet widely published, the principles of its application are well-established through studies with similar derivatives. These studies demonstrate that the choice of the CRBN ligand and the nature of the linker are critical determinants of the substrate specificity and degradation efficiency of the resulting PROTAC. nih.gov

Compound Information

Below are tables detailing the chemical properties of Thalidomide-NH-C13-NH2 (hydrochloride) and its parent compound, Thalidomide, for comparative purposes.

Table 1: Chemical Properties of Thalidomide-NH-C13-NH2 (hydrochloride)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C26H39ClN4O4 | medchemexpress.com |

| Molecular Weight | 507.07 g/mol | medchemexpress.com |

| CAS Number | Not explicitly available | |

Table 2: Chemical Properties of Thalidomide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H10N2O4 | rsc.org |

| Molecular Weight | 258.23 g/mol | rsc.org |

| CAS Number | 50-35-1 | spectrumchemical.com |

Table 3: List of Compounds Mentioned

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H39ClN4O4 |

|---|---|

Molecular Weight |

507.1 g/mol |

IUPAC Name |

4-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C26H38N4O4.ClH/c27-17-10-8-6-4-2-1-3-5-7-9-11-18-28-20-14-12-13-19-23(20)26(34)30(25(19)33)21-15-16-22(31)29-24(21)32;/h12-14,21,28H,1-11,15-18,27H2,(H,29,31,32);1H |

InChI Key |

YWXXCTSDQVUVDW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCCN.Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Synthesis of the Core Thalidomide (B1683933) Scaffold Precursor

The foundational step in producing thalidomide derivatives is the efficient synthesis of the basic N-phthalimidoglutarimide scaffold. Various methods have been optimized to improve yield, purity, and scalability.

A common and cost-effective method for preparing the thalidomide precursor, N-phthaloyl-DL-glutamic acid, involves the reaction of phthalic anhydride (B1165640) with L-glutamic acid. jst.go.jpspectroscopyonline.com In this route, a mixture of L-glutamic acid and phthalic anhydride is heated in a solvent, often pyridine (B92270), at elevated temperatures (e.g., 115 °C). jst.go.jpnih.gov The reaction proceeds to form the N-phthaloyl-DL-glutamic acid intermediate. Subsequent acidification of the reaction mixture, typically with hydrochloric acid to a pH of 1.2, causes the product to precipitate, which can then be isolated by filtration. jst.go.jpnih.gov This two-step process, starting from readily available materials, offers a high-yield pathway to the crucial intermediate needed for the final cyclization. spectroscopyonline.com

Alternative starting materials include L-glutamine, which can be reacted with phthalic anhydride or N-carbethoxyphthalimide. rsc.orguwa.edu.augoogle.com When L-glutamine is used with phthalic anhydride, solvents like toluene (B28343) can be employed with triethylamine, and the water generated is removed azeotropically. nih.gov

The final step in forming the thalidomide scaffold is the cyclization of the glutarimide (B196013) ring. Starting from N-phthaloyl-DL-glutamic acid, the reaction can be achieved by heating the intermediate with a source of ammonia, such as ammonium (B1175870) acetate, in a high-boiling solvent like diphenyl ether at temperatures around 170-175 °C. jst.go.jpspectroscopyonline.com This process yields racemic thalidomide. jst.go.jp

Another widely used method involves the cyclization of N-phthaloyl-L-glutamine. This can be accomplished using condensing agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). uwa.edu.augoogle.com This reaction is often refluxed for several hours to afford thalidomide. google.com Historically, high-temperature melt reactions with urea (B33335) were also employed, but these often required extensive purification. uwa.edu.augoogle.com

To accelerate the synthesis of thalidomide and its derivatives, microwave-assisted organic synthesis (MAOS) has been successfully employed. nih.gov This technique significantly reduces reaction times and can improve yields compared to conventional heating methods. glycomindsynth.com For instance, the preparation of N-phthaloyl-DL-glutamic acid from phthalic anhydride and L-glutamic acid in pyridine can be completed in minutes under microwave irradiation. researchgate.net Similarly, the subsequent cyclization step to form thalidomide can also be expedited. A direct, one-pot synthesis of thalidomide from L-glutamic acid, phthalic anhydride, and thiourea (B124793) under microwave irradiation has also been reported, demonstrating the efficiency of this approach. nih.gov These methods are advantageous for rapidly generating libraries of thalidomide analogues for research purposes. glycomindsynth.com

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of thalidomide analogues, allowing for the generation of large libraries of compounds for screening. youtube.comoxfordreference.com A common strategy involves linking a precursor to a solid support, such as hydroxymethyl polystyrene resin. youtube.comnih.gov Phthalic anhydride is first coupled to the resin, which is then reacted with an amino acid derivative. youtube.com The final cyclization and cleavage from the resin yield the desired thalidomide analogue. This approach facilitates purification, as excess reagents and byproducts can be washed away from the resin-bound product. youtube.com It has been successfully used to produce thalidomide and its metabolites with high purity and in good yields. oxfordreference.comnih.gov More recently, this technique has been adapted for the streamlined synthesis of thalidomide-based Proteolysis-Targeting Chimeras (PROTACs). rsc.org

Introduction of the Alkyl Amine Moiety (-NH-C13-NH2)

The derivatization of the core thalidomide scaffold to introduce the -NH-C13-NH2 (hydrochloride) group is a critical step that defines the final compound. This is typically achieved by modifying an existing functional group on the phthalimide (B116566) ring.

While a direct synthesis for Thalidomide-NH-C13-NH2 is not explicitly detailed in the surveyed literature, a scientifically sound approach can be constructed based on established methods for synthesizing similar aminoalkyl thalidomide derivatives, particularly those used as linkers in PROTACs. nih.govnih.gov

A plausible synthetic route would start with an amino-functionalized thalidomide precursor, such as 4-aminothalidomide (pomalidomide). The introduction of the C13 diamine chain could be achieved through several methods. One common method is reductive amination . This would involve reacting pomalidomide (B1683931) with a 13-carbon aldehyde that has a protected amine at the other end (e.g., 13-(Boc-amino)tridecanal). The initial reaction forms an imine, which is then reduced in situ to the secondary amine using a selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). nih.govredalyc.org Following the successful coupling, the protecting group (e.g., Boc) on the terminal amine would be removed under acidic conditions.

An alternative strategy is nucleophilic aromatic substitution (SNAr) starting from 4-fluorothalidomide. This precursor can react with a mono-protected 1,13-diaminotridecane (e.g., N-Boc-1,13-diaminotridecane). The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) at elevated temperatures. nih.govresearchgate.net After the chain is attached, the terminal amine is deprotected.

Finally, to obtain the specified hydrochloride salt, the purified diamine-functionalized thalidomide would be treated with hydrochloric acid. youtube.comoxfordreference.com This is typically done by dissolving the amine in a suitable organic solvent (e.g., ethanol (B145695), dioxane) and adding a solution of HCl in the same or another compatible solvent. researchgate.net The protonation of the basic amine groups by the strong acid forms the corresponding ammonium chloride salts, which often increases crystallinity and water solubility. spectroscopyonline.comyoutube.com The resulting hydrochloride salt can then be isolated by filtration or evaporation. researchgate.net

Linker Chemistry and Functionalization Strategies

The "NH-C13-NH2" portion of the molecule represents a 13-carbon diamine linker. The choice of linker is critical in PROTAC design as it influences the stability, solubility, and efficacy of the resulting degrader. The linker connects the E3 ligase ligand (thalidomide) to a ligand for a target protein.

The synthesis strategy for attaching such linkers often involves modifying the thalidomide structure at specific positions. A common approach is to use a derivative of thalidomide that allows for covalent attachment of the linker. For instance, thalidomide analogs can be prepared from phthalic anhydrides by condensation with 3-amino-piperidine-2,6-dione. nih.gov The linker can then be introduced at various points on the phthalimide ring system. nih.govresearchgate.net In the case of Thalidomide-NH-C13-NH2, one of the amine groups of the C13 diamine chain is reacted with a suitable functional group on the thalidomide core, forming a stable covalent bond, often an amide linkage. The other terminal amine group (-NH2) remains free, providing a point of attachment for a target protein ligand. medchemexpress.com

The use of a long C13 chain provides flexibility and distance, which can be crucial for enabling the formation of a productive ternary complex between the E3 ligase, the PROTAC, and the target protein.

Formation of the Hydrochloride Salt

The terminal primary amine of the C13 linker is basic and can readily react with acids to form salts. libretexts.org The hydrochloride salt is formed by treating the free base form of Thalidomide-NH-C13-NH2 with hydrochloric acid (HCl).

The formation of the hydrochloride salt is a classic acid-base reaction. The nitrogen atom of the terminal primary amine (-NH2) has a lone pair of electrons, making it a Lewis base. Hydrochloric acid is a strong acid that donates a proton (H+). The lone pair of electrons on the nitrogen atom attacks the proton from HCl, forming a new nitrogen-hydrogen (N-H) bond. spectroscopyonline.com This results in a positively charged ammonium cation ([...]-NH3+) and a chloride anion (Cl-). spectroscopyonline.comyoutube.com The resulting compound is an ionic salt, specifically an amine hydrochloride. spectroscopyonline.comoxfordreference.com

Reaction: R-NH₂ + HCl → [R-NH₃]⁺Cl⁻

Converting the amine to its hydrochloride salt form has significant advantages for research applications.

Solubility: Many complex organic molecules, including the free base form of thalidomide derivatives, are often poorly soluble in aqueous solutions. libretexts.org Converting the amine to a hydrochloride salt introduces an ionic character to the molecule, which generally increases its water solubility. spectroscopyonline.comlibretexts.org This enhanced solubility is crucial for many biological assays and for preparing stock solutions for research purposes. medchemexpress.com

Stability: Salt forms of compounds are often crystalline solids, which can be more chemically and physically stable than the corresponding free base. rjpdft.compharmtech.com The crystalline lattice structure provides greater stability, and hydrochloride salts can be less prone to degradation during storage. rjpdft.com While some hydrochloride salts can be hygroscopic (tend to absorb moisture from the air), they are generally preferred for their improved handling and stability in solid form. pharmtech.com The increased stability of the salt form helps ensure the quality and reproducibility of experimental results. tandfonline.com

Optimization of Synthetic Pathways for Research-Scale Production

The efficient synthesis of chemical probes like Thalidomide-NH-C13-NH2 is essential for advancing research. Optimization strategies focus on improving yield, purity, and the ease of producing analogs.

One key strategy is the use of modular or diversity-oriented synthesis (DOS), where complex molecules are assembled from simpler, interchangeable building blocks. nih.govacs.org This allows for the rapid creation of a library of related compounds with different linkers or ligands to screen for optimal activity.

Solid-phase synthesis offers another powerful method for producing thalidomide analogs. nih.gov In this technique, the initial reactant is attached to a solid polymer resin. Subsequent reactions are carried out, and excess reagents and byproducts are easily washed away. The final product is then cleaved from the resin. This method is highly efficient, amenable to automation, and simplifies purification, making it ideal for the research-scale production of compound libraries. nih.gov For a molecule like Thalidomide-NH-C13-NH2, a synthetic route might involve attaching a phthalic anhydride precursor to a resin, followed by reaction with the appropriate diamine linker and subsequent cyclization and cleavage steps. nih.gov

Post-Synthetic Derivatization Potential for Advanced Probes

The terminal primary amine (-NH2) on the C13 linker of Thalidomide-NH-C13-NH2 (hydrochloride) is a key functional handle for post-synthetic modification. This amine group can be readily reacted with a variety of electrophilic reagents to create more advanced and specialized chemical probes.

For example, the amine can be acylated by reacting it with activated carboxylic acids, acid chlorides, or N-hydroxysuccinimide (NHS) esters. This allows for the covalent attachment of:

Fluorescent Dyes: Molecules like BODIPY or cyanine (B1664457) dyes can be attached to create fluorescent probes. nih.gov These probes are invaluable for studying the localization of the molecule within cells or for use in high-throughput binding assays like Fluorescence Resonance Energy Transfer (FRET). nih.gov

Biotin (B1667282): Attaching a biotin molecule allows for affinity purification and detection using streptavidin-based techniques.

Bioorthogonal Handles: Chemical groups like alkynes or azides can be introduced. tenovapharma.com These handles allow the probe to be selectively labeled in complex biological systems using "click chemistry" reactions, enabling the study of its interactions and metabolic fate. nih.gov

This potential for derivatization makes Thalidomide-NH-C13-NH2 a versatile building block for creating a wide range of sophisticated tools for chemical biology and drug discovery.

Molecular Architecture and Rational Design Principles of Cereblon Crbn Ligands

Structural Features Essential for CRBN Recognition and Binding

The interaction between a thalidomide-based ligand and CRBN is a highly specific and well-characterized molecular event, driven by key structural features of the ligand.

The glutarimide (B196013) ring is the indispensable anchor for CRBN binding. nih.govrsc.org This six-membered ring fits snugly into a hydrophobic pocket on the surface of CRBN, often referred to as the "tri-tryptophan pocket" due to the presence of three key tryptophan residues. nih.govnih.gov The binding is primarily mediated by hydrogen bonds formed between the imide group of the glutarimide ring and the protein backbone. researchgate.net The carbonyl groups of the glutarimide are also crucial for this interaction. researchgate.net This fundamental binding mechanism is conserved across various thalidomide-based CRBN ligands. nih.gov

While the glutarimide moiety is responsible for the primary binding to CRBN, the phthalimide (B116566) ring is solvent-exposed and plays a crucial role in mediating the recruitment of "neosubstrates"—proteins not normally targeted by CRBN. researchgate.netmedchemexpress.com Modifications to the phthalimide ring can significantly alter the surface of the CRBN-ligand complex, thereby influencing which proteins are recruited for degradation. medchemexpress.com Furthermore, the chemical stability of the entire molecule can be affected by substituents on the phthalimide ring. nih.gov In Thalidomide-NH-C13-NH2, the long alkyl amine chain is attached to the phthalimide moiety, positioning it for linkage to a target-protein-binding ligand. researchgate.netresearchgate.net

Thalidomide-NH-C13-NH2 (hydrochloride) is explicitly designed as a PROTAC building block, where the C13 alkyl amine chain functions as a linker. researchgate.netnih.gov In a PROTAC molecule, the linker connects the CRBN ligand to a "warhead" that binds to a specific protein of interest. The length, composition, and attachment point of this linker are critical determinants of the resulting PROTAC's efficacy. nih.govresearchgate.net

A linker that is too short may not allow for the formation of a stable ternary complex between CRBN, the PROTAC, and the target protein. Conversely, an excessively long linker might lead to unproductive binding modes. The C13 chain in Thalidomide-NH-C13-NH2 provides significant length and flexibility, which can be crucial for enabling the simultaneous binding of the PROTAC to both CRBN and the target protein, facilitating the subsequent ubiquitination and degradation of the target. nih.govnih.gov The terminal primary amine group provides a convenient point of attachment for conjugation to the warhead ligand. nih.gov

| Linker Property | Significance in PROTAC Function | Example Consideration for Thalidomide-NH-C13-NH2 |

|---|---|---|

| Length | Crucial for the formation of a stable ternary complex (CRBN-PROTAC-Target). | The 13-carbon chain offers extended reach to accommodate various target proteins. |

| Composition | Influences solubility, cell permeability, and conformational flexibility. Alkyl chains are common components. | The alkyl nature of the C13 chain provides hydrophobicity, which can aid in cell membrane passage. |

| Attachment Point | Affects the orientation of the recruited target protein relative to the E3 ligase, impacting ubiquitination efficiency. | Attachment at the phthalimide ring directs the linker away from the CRBN binding interface. |

Stereochemical Considerations in CRBN Binding and Modulation

The biological activity of thalidomide (B1683933) and its derivatives is profoundly influenced by stereochemistry.

Thalidomide possesses a chiral center at the C3 position of the glutarimide ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-thalidomide and (R)-thalidomide. researchgate.net These enantiomers can interconvert under physiological conditions. This chirality is a critical factor in the molecule's interaction with CRBN. researchgate.net

Structural and biochemical studies have consistently demonstrated that CRBN exhibits a pronounced stereospecific preference for the (S)-enantiomer of thalidomide and its analogs. nih.govresearchgate.net The (S)-enantiomer typically displays a significantly higher binding affinity for CRBN, in some cases up to 10-fold stronger than the (R)-enantiomer. nih.gov This is attributed to a more favorable conformation of the glutarimide ring of the (S)-enantiomer within the CRBN binding pocket. Consequently, the protein degradation activity of thalidomide-based PROTACs is primarily driven by the (S)-enantiomer. researchgate.net It is therefore anticipated that the (S)-enantiomer of Thalidomide-NH-C13-NH2 (hydrochloride) would be the more active form for CRBN-mediated protein degradation.

| Compound | Enantiomer | Representative Binding Affinity (IC₅₀/Kᴅ) | Reference |

|---|---|---|---|

| Thalidomide | (S) | ~10-fold higher affinity than (R) | nih.gov |

| Thalidomide | (R) | Weaker binding | nih.gov |

| Lenalidomide (B1683929) | (S) | Higher affinity | |

| Pomalidomide (B1683931) | (S) | Higher affinity |

*Note: Specific binding data for Thalidomide-NH-C13-NH2 (hydrochloride) is not publicly available. The data presented is representative of the general principles observed for thalidomide and its analogs.

Strategies for Chiral Control in Synthesis for Research Tools

The stereochemistry of thalidomide and its analogs is of paramount importance, as the biological and toxicological effects are often enantiomer-specific. nih.govchiralpedia.comoregonstate.edu The (S)-enantiomer of thalidomide is associated with its teratogenic effects, while the (R)-enantiomer is primarily responsible for its sedative properties. chiralpedia.comoregonstate.edu However, the chiral center at the C3 position of the glutarimide ring is prone to racemization under physiological conditions due to the acidity of the adjacent proton. nih.govwikipedia.org This in vivo interconversion complicates the study of individual enantiomers. chiralpedia.com To address this challenge and to provide stereochemically pure research tools, several strategies for chiral control have been developed.

Asymmetric Synthesis: One approach to obtain enantiomerically pure thalidomide analogs is through asymmetric synthesis. This involves using chiral starting materials or chiral catalysts to stereoselectively create the desired enantiomer. For instance, novel 4-substituted thalidomide derivatives have been synthesized from chiral pyroglutamic acids. acs.org These methods aim to establish the stereocenter with high enantiomeric excess from the outset, avoiding the need for downstream resolution of a racemic mixture. acs.orgcapes.gov.br

Chiral Chromatography: For the separation of racemic mixtures of thalidomide and its derivatives, chiral high-performance liquid chromatography (HPLC) is a widely used and effective technique. sygnaturediscovery.com Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD, Chiralpak AS, and Chiralcel OD, have demonstrated excellent capabilities in resolving the enantiomers of thalidomide, pomalidomide, and lenalidomide. nih.govresearchgate.netnih.gov The choice of the mobile phase, which can range from neat polar organic solvents like methanol (B129727) and ethanol (B145695) to mixtures with hexane, significantly influences the retention times and resolution of the enantiomers. nih.govresearchgate.net

| Chiral Stationary Phase | Mobile Phase Example | Compound Separated |

| Chiralpak AD | Methanol/n-hexane (80:20 v/v) | Thalidomide Enantiomers |

| Chiralcel OJ-H | Methanol | Thalidomide, Pomalidomide, Lenalidomide |

| Lux Amylose-2 | Ethanol | Pomalidomide Enantiomers |

Table 1: Examples of Chiral Chromatography Conditions for Thalidomide Analogs

Prevention of Racemization: A significant challenge in working with chirally pure thalidomide analogs is preventing their racemization. A key strategy to overcome this is the substitution of the acidic proton at the chiral center with a deuterium (B1214612) atom. nih.govpnas.org This "deuterium-enabled chiral switching" (DECS) creates a stronger carbon-deuterium bond, which significantly slows down the rate of epimerization under physiological conditions. nih.govpnas.orgchemrxiv.org This stabilization allows for more accurate preclinical and clinical evaluation of the individual enantiomers' properties. pnas.org Another approach involves structural modifications to the glutarimide ring to create analogs that are inherently chirally stable because they lack the acidic chiral proton. encyclopedia.pub

Pharmacophoric Models and Molecular Design Rationale for Thalidomide Derivatives

The rational design of thalidomide derivatives is centered on optimizing their interaction with CRBN to either enhance binding affinity or to modulate the recruitment of specific "neosubstrates" for degradation. rsc.orgnih.gov

The fundamental pharmacophore for CRBN binding consists of the glutarimide ring, which anchors the molecule into a tri-tryptophan pocket within the thalidomide-binding domain of CRBN. nih.govnih.gov The phthalimide moiety, or its analogs, projects from this pocket and is crucial for mediating the interactions with neosubstrates. rsc.orgacs.org

Key Pharmacophoric Features for CRBN Binding:

Glutarimide Moiety: Essential for CRBN binding. The imide protons form crucial hydrogen bonds with the protein backbone.

Phthalimide Moiety (or equivalent): The "warhead" that determines neosubstrate specificity. Modifications to this part of the molecule can drastically change which proteins are targeted for degradation.

Linker Region: In the context of Proteolysis-Targeting Chimeras (PROTACs), a linker is attached to the thalidomide scaffold, typically at the phthalimide ring. nih.govresearchgate.net

The compound Thalidomide-NH-C13-NH2 (hydrochloride) is a derivative designed as a CRBN ligand for incorporation into PROTACs. researchgate.net In this molecule, the thalidomide core serves as the CRBN-binding element. The -NH-C13-NH2 portion is a linker with a terminal amine group. This linker provides a point of attachment for a ligand that targets a specific protein of interest, thereby creating a bifunctional molecule that can bring the target protein into proximity with the E3 ligase for ubiquitination and subsequent degradation. nih.govresearchgate.net

The design rationale for such derivatives involves several considerations:

Linker Length and Composition: The length and chemical nature of the linker (in this case, a 13-carbon chain with terminal amino groups) are critical. The linker must be long and flexible enough to allow for the simultaneous binding of the thalidomide moiety to CRBN and the warhead ligand to the target protein, facilitating the formation of a stable ternary complex. nih.gov

Neosubstrate Specificity: While the primary goal of a PROTAC is to degrade a specific target protein, the choice of the CRBN ligand can influence the degradation of endogenous neosubstrates like IKZF1 and IKZF3. nih.gov The design of novel CRBN binders, sometimes guided by the structures of thalidomide's hydrolysis products, aims to create more selective degraders with potentially fewer off-target effects. acs.orgresearchgate.net

Improved Physicochemical Properties: Research is ongoing to develop non-phthalimide CRBN binders, such as conformationally locked benzamide-type derivatives, that exhibit enhanced chemical stability and are not prone to racemization.

The development of these derivatives is informed by detailed structural and biochemical studies, including X-ray crystallography of CRBN in complex with various ligands. nih.govnih.gov These studies reveal the atomic-level interactions that govern binding and neosubstrate recruitment, providing a roadmap for the rational design of new and more effective CRBN-based therapeutics. rsc.orgnih.govsemanticscholar.org

| Compound/Class | Key Structural Feature | Design Rationale | Research Finding |

| Lenalidomide/Pomalidomide | Amino group on phthalimide ring | Enhanced potency and altered neosubstrate specificity | Stronger binding to CRBN than thalidomide. nih.gov |

| Deuterated Analogs | Deuterium at chiral center | Prevention of racemization | Significantly more stable against epimerization. nih.govpnas.org |

| Thalidomide-NH-C13-NH2 | Long alkyl-amine linker | PROTAC synthesis | Serves as a CRBN-recruiting ligand with a functional handle for conjugation. researchgate.net |

| Phenyl Dihydrouracil Derivatives | Achiral core structure | Avoidance of racemization and improved stability | Novel achiral CRBN ligands for PROTAC design. |

Table 2: Design Rationale and Findings for Selected Thalidomide Derivatives

Mechanistic Elucidation of Cereblon E3 Ligase Modulation

Direct Binding Affinity and Stoichiometry with CRBN

Interaction with CRBN's Thalidomide-Binding Pocket

Thalidomide (B1683933) and its analogs are known to bind to a specific site on the Cereblon protein, often referred to as the thalidomide-binding domain (TBD). This pocket is characterized by a key tri-tryptophan motif. The glutarimide (B196013) ring of the thalidomide molecule inserts into this hydrophobic pocket. It is anticipated that Thalidomide-NH-C13-NH2 (hydrochloride) engages with this pocket in a similar manner, utilizing its thalidomide core. However, specific quantitative data, such as the dissociation constant (Kd) defining the binding affinity of Thalidomide-NH-C13-NH2 (hydrochloride) for CRBN, are not documented in the available literature. Such data would be crucial for determining the precise potency and residence time of the compound within the binding pocket.

Structural Determinants of Ligand-CRBN Association

The binding of thalidomide derivatives to the CRBN TBD is stabilized by a network of hydrogen bonds and hydrophobic interactions. While the general structural basis for thalidomide binding is well-documented through X-ray crystallography and other structural biology techniques, the specific impact of the C13 amine linker of Thalidomide-NH-C13-NH2 (hydrochloride) on the binding orientation and affinity is not known. The length and chemical nature of this linker are critical in the context of a PROTAC, as they dictate the positioning of a recruited target protein relative to the E3 ligase machinery. Without specific structural studies of the Thalidomide-NH-C13-NH2-CRBN complex, the precise structural determinants remain speculative.

Formation of Ternary Complexes with CRBN and Neo-Substrates

Induced Proximity Model of Degradation

The therapeutic and biological effects of thalidomide-based compounds are mediated through the formation of a ternary complex, consisting of the ligand, CRBN, and a "neo-substrate." This induced proximity brings the neo-substrate into close range of the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. Thalidomide-NH-C13-NH2 (hydrochloride) is designed to function via this model, acting as a molecular glue. The amino group at the terminus of the C13 linker is intended for conjugation to a ligand for a target protein, thereby creating a bifunctional PROTAC.

Conformational Changes Induced by Ligand Binding

The binding of a ligand to the CRBN TBD is known to induce conformational changes in the protein, which in turn alters its substrate specificity. These allosteric changes are critical for the recruitment of neo-substrates. It is hypothesized that Thalidomide-NH-C13-NH2 (hydrochloride) also induces such conformational shifts. However, the specific nature and extent of these changes, and how they might be influenced by the C13 linker, have not been experimentally determined for this particular compound.

Characterization of Neo-Substrate Recruitment

A key feature of thalidomide and its derivatives is their ability to recruit a range of neo-substrates to the CRBN E3 ligase complex for degradation. Well-known neo-substrates for other thalidomide-based molecules include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, as well as the protein PLZF. The specific profile of neo-substrates recruited by Thalidomide-NH-C13-NH2 (hydrochloride) has not been characterized. The identity of these neo-substrates is critical, as it determines the downstream biological effects of the compound. The length and flexibility of the C13 linker could potentially influence the set of proteins that can be effectively recruited and ubiquitinated.

Ubiquitination and Proteasomal Degradation Pathway Activation

The primary mechanism of action for thalidomide and its analogs, including Thalidomide-NH-C13-NH2 (hydrochloride), involves the hijacking of the ubiquitin-proteasome system. This is achieved through the modulation of the CRL4^CRBN E3 ubiquitin ligase complex, which ultimately leads to the ubiquitination and subsequent proteasomal degradation of target proteins.

Role of CRL4^CRBN Complex in Ubiquitin Transfer

The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) as its substrate receptor, is a key player in the ubiquitin-proteasome pathway. explorationpub.comfrontiersin.orgnih.gov This complex is composed of several proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and ROC1 (regulator of cullins 1). explorationpub.com In its native state, the CRL4^CRBN complex is responsible for the ubiquitination of endogenous substrates.

The binding of thalidomide analogs to a hydrophobic pocket in CRBN allosterically modulates the complex, altering its substrate specificity. rsc.orgnih.gov This creates a new protein-protein interaction surface, enabling the recruitment of proteins that are not the natural substrates of CRBN, termed "neo-substrates." nih.govnih.gov Once a neo-substrate is brought into proximity with the E3 ligase complex by the thalidomide analog, the complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neo-substrate. nih.gov This polyubiquitination marks the neo-substrate for recognition and degradation by the 26S proteasome. researchgate.net

Kinetics and Efficiency of Neo-Substrate Ubiquitination

The degradation of neo-substrates is a dynamic process that can be measured by determining the concentration of the drug that leads to 50% degradation of the target protein (DC50) and the maximum degradation achieved (Dmax). For instance, a study on thalidomide-based PROTACs targeting SHP2 identified a highly efficient degrader with a DC50 of 6.02 nM. nih.gov The rate of degradation can also be rapid, with significant protein knockdown observed within hours of treatment. core.ac.uk

The efficiency of ubiquitination is also dependent on the affinity of the ternary complex formed between the CRBN-ligand and the neo-substrate. The stability of this ternary complex is a critical determinant of the rate of ubiquitination and subsequent degradation. nih.gov Different thalidomide analogs can induce the degradation of different sets of neo-substrates with varying efficiencies. nih.gov For example, lenalidomide (B1683929) and pomalidomide (B1683931) are more potent degraders of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) compared to thalidomide. nih.gov

| Thalidomide Analog | Neo-substrate(s) | Reported Efficacy (Example) |

| Lenalidomide | IKZF1, IKZF3, CK1α | More potent degrader of IKZF1/3 than thalidomide nih.gov |

| Pomalidomide | IKZF1, IKZF3 | More potent degrader of IKZF1/3 than thalidomide nih.gov |

| CC-885 | GSPT1 | Potent anti-tumor activity through GSPT1 degradation nih.gov |

| dBET1 | BRD4 | Dmax > 85% at 100 nM in MV4-11 cells core.ac.uk |

Integration within Proteolysis-Targeting Chimeras (PROTACs)

Thalidomide-NH-C13-NH2 (hydrochloride) is specifically designed for integration into PROTACs. medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like the thalidomide moiety), and a linker that connects the two. explorationpub.com

The thalidomide-based moiety of the PROTAC binds to CRBN, recruiting the entire CRL4^CRBN E3 ligase complex. The other end of the PROTAC binds to the POI. This brings the POI into close proximity to the E3 ligase, facilitating its ubiquitination and subsequent degradation by the proteasome. explorationpub.com

| Linker Feature | Impact on PROTAC Function |

| Length | Critical for optimal ternary complex formation; both too short and too long can be detrimental. rsc.orgmdpi.com |

| Composition (e.g., alkyl vs. PEG) | Influences solubility, cell permeability, and conformational flexibility of the PROTAC. nih.gov |

| Attachment Point | Can affect the stability of the CRBN ligand and its ability to degrade neo-substrates. nih.gov |

Function as an E3 Ligase Ligand in Heterobifunctional Degrader Design

The primary function of the thalidomide component within Thalidomide-NH-C13-NH2 (hydrochloride) is to act as the "anchor" that recruits the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.comnih.gov CRBN is a substrate receptor protein that is part of the larger Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. nih.govnih.gov In its natural state, this complex is responsible for marking specific cellular proteins for destruction by the proteasome.

Thalidomide and its derivatives, often referred to as immunomodulatory imide drugs (IMiDs), are known to bind directly to CRBN. nih.govjst.go.jp This binding event modulates the substrate specificity of the CRBN ligase, sometimes inducing the degradation of proteins not normally targeted by it, which are termed "neosubstrates". jst.go.jpnih.gov

In the context of a heterobifunctional degrader, or PROTAC, the Thalidomide-NH-C13-NH2 (hydrochloride) molecule serves as a pre-functionalized CRBN ligand. medchemexpress.com A complete PROTAC is synthesized by using the terminal amine on the C13 linker to attach a "warhead"—a ligand designed to bind to a specific protein of interest (POI) that is targeted for degradation. nih.govnih.gov

The resulting PROTAC molecule simultaneously binds to both the CRBN E3 ligase (via its thalidomide part) and the POI (via its warhead). This action forms a ternary complex (POI-PROTAC-E3 ligase), which brings the POI into close proximity to the E3 ligase machinery. nih.govacs.org This proximity facilitates the transfer of ubiquitin proteins from the E2 ligase (which is in complex with the E3) to lysine residues on the surface of the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. nih.gov

Design Principles for Optimal PROTAC Linker Length and Composition

The linker connecting the E3 ligand and the POI warhead is a critical determinant of a PROTAC's efficacy and is not merely a passive spacer. nih.govnih.gov The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex, which in turn affects the efficiency of protein degradation. explorationpub.comelifesciences.org The Thalidomide-NH-C13-NH2 (hydrochloride) molecule, with its defined 13-atom alkyl chain, provides a specific example of these principles.

Linker Length: The length of the linker is crucial for enabling the simultaneous binding of the PROTAC to both the E3 ligase and the POI without steric hindrance. explorationpub.com

If a linker is too short, it may be physically impossible for a stable ternary complex to form. explorationpub.com

Conversely, if a linker is excessively long, the resulting complex may be too flexible and entropically unfavorable, failing to hold the POI and E3 ligase in a productive orientation for ubiquitination. explorationpub.comwisc.edu

The optimal linker length is highly dependent on the specific E3 ligase and POI pair. Research has shown that even minor changes in linker length can dramatically alter degradation potency and even selectivity. explorationpub.com For instance, a study on lapatinib-based PROTACs demonstrated that extending the linker by a single ethylene (B1197577) glycol unit was enough to switch the degrader's selectivity from dual EGFR/HER2 degradation to being selective for only EGFR. nih.gov In another case, the optimal linker length for an estrogen receptor-targeting PROTAC was found to be a 16-atom chain. nih.govrsc.org The C13 linker of Thalidomide-NH-C13-NH2 represents a relatively long and flexible option, suitable for spanning considerable distances between the CRBN and POI active sites.

Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability, as well as the conformational dynamics of the ternary complex. nih.govacs.org

Alkyl Chains: The C13 linker in Thalidomide-NH-C13-NH2 is a simple alkyl chain. Such linkers are synthetically accessible and offer significant flexibility. This flexibility can allow the PROTAC to adopt various conformations, facilitating the identification of a stable and productive ternary complex. nih.gov However, highly flexible linkers can also carry an entropic penalty upon binding. nih.gov

PEG Linkers: Polyethylene glycol (PEG) chains are also commonly used. They can improve solubility and offer flexibility. Studies have shown that for some systems, the inclusion of PEG units is essential for degradation activity. explorationpub.com

Rigid Linkers: More rigid linkers, which might include cyclic structures (like piperazine/piperidine) or alkynes, can reduce the entropic cost of ternary complex formation by pre-organizing the binding moieties. acs.org

The process of determining the ideal linker often involves synthesizing and testing a library of PROTACs with varying linker lengths and compositions to empirically identify the optimal design for a given target. researchgate.net The table below illustrates how linker length can impact the degradation efficiency of a PROTAC targeting p38α kinase, using a thalidomide-based CRBN ligand.

| Compound | Linker Composition | Linker Length (atoms, approx.) | p38α Degradation DC₅₀ (nM) |

|---|---|---|---|

| NR-11a | PEG-based | 11 | >1000 |

| NR-11b | PEG-based | 14 | 140 |

| NR-11c | PEG-based | 17 | 20 |

Data adapted from a study on p38α PROTACs to illustrate the principle of linker length optimization. The compounds shown use a VHL ligand, but the principle of optimizing linker length is directly applicable to CRBN-based PROTACs. The data demonstrates that increasing linker length from 11 to 17 atoms dramatically improved degradation potency. researchgate.net

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Studies

Impact of Structural Variations on Neo-Substrate Specificity and Selectivity

The true innovation of CRBN modulators lies in their ability to induce the degradation of specific neo-substrates. The chemical structure of the modulator directly dictates which proteins will be recruited to the CRBN E3 ligase complex. rsc.org This structure-degradation relationship (SDR) is highly sensitive to subtle changes in the modulator's design.

The solvent-exposed part of the bound modulator, typically the phthalimide (B116566) ring and its substituents, creates a new surface on CRBN that recognizes a structural motif, or degron, on the neo-substrate. nih.gov A common degron is a β-hairpin loop containing a critical glycine (B1666218) residue, found in zinc-finger transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govnih.gov

For example:

Thalidomide (B1683933) induces the degradation of a range of neo-substrates, including SALL4, which is linked to its teratogenic effects. rsc.orgmdpi.com

Lenalidomide (B1683929) , with its 4-amino group, is a potent degrader of IKZF1 and IKZF3, which is key to its anti-myeloma activity. rsc.orgmdpi.com It also uniquely induces the degradation of casein kinase 1α (CK1α). researchgate.net

Pomalidomide (B1683931) also degrades IKZF1 and IKZF3 but does not effectively degrade CK1α. researchgate.net

Newer Cereblon E3 Ligase Modulators (CELMoDs) like CC-885 and CC-90009 have been engineered to degrade GSPT1, a translation termination factor, which is potently cytotoxic. nih.govyoutube.com

These differences highlight how minor chemical changes, such as the addition of an amino or hydroxyl group on the phthalimide ring, can completely alter the set of degraded proteins. nih.gov This principle is fundamental to the rational design of new degraders, aiming to maximize degradation of a desired target while minimizing degradation of off-target proteins like GSPT1 or teratogenicity-associated factors like SALL4. nih.govnih.gov

Table 2: Neo-Substrate Selectivity of Different CRBN Modulators

| CRBN Modulator | Key Chemical Feature | Primary Neo-substrates Degraded |

|---|---|---|

| Thalidomide | Phthalimide ring | SALL4, p63, IKZF1/3 (weaker) rsc.orgmdpi.com |

| Lenalidomide | 4-amino-phthalimide | IKZF1, IKZF3, CK1α researchgate.netmdpi.com |

| Pomalidomide | 4-amino-7-oxo-phthalimide | IKZF1, IKZF3 researchgate.netmdpi.com |

| CC-885 | Complex phthalimide modification | GSPT1, IKZF1, IKZF3 youtube.com |

Influence of the Alkyl Chain Length and Functionalization on PROTAC Efficacy (Conceptual)

In the context of a PROTAC like Thalidomide-NH-C13-NH2 (hydrochloride), the C13 alkyl chain acts as the linker. The length, rigidity, and composition of this linker are critical determinants of PROTAC efficacy. arxiv.orgnih.gov The linker's role is not merely to connect the two ends; it must orient the target protein and the E3 ligase in a precise way to form a stable and productive ternary complex (PROTAC-Target-E3 Ligase). nih.govacs.org

Linker Length: The length of the alkyl chain, in this case, 13 carbons, dictates the distance between CRBN and the target protein. There is no single optimal length; it is highly dependent on the specific target protein. arxiv.org An excessively short linker might cause steric clashes between the two proteins, preventing ternary complex formation, while an overly long or flexible linker might lead to unproductive binding or a high entropy penalty, reducing the stability of the complex. arxiv.orgnih.gov

Linker Composition and Functionalization: While the example compound uses a simple alkyl chain, linkers are often functionalized (e.g., with PEG or rigid rings) to improve physicochemical properties like solubility and cell permeability. nih.gov The composition also influences the conformation of the ternary complex, which can affect the efficiency of ubiquitin transfer from the E2 enzyme to the target protein. arxiv.orgnih.gov The terminal amine (-NH2) on Thalidomide-NH-C13-NH2 is a reactive handle, allowing for its conjugation to a warhead that binds the protein of interest.

The optimization of the linker is an empirical process, often requiring the synthesis and testing of numerous analogs with varying lengths and compositions to find the ideal configuration for a given target. nih.govnih.gov

Stereoisomeric Effects on Molecular Interactions and Degradation Events

Thalidomide possesses a chiral center at the C3 position of its glutarimide (B196013) ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-thalidomide and (R)-thalidomide. nih.gov These enantiomers can interconvert under physiological conditions. mdpi.com

Crucially, CRBN exhibits stereospecific binding. Biochemical and structural studies have consistently shown that the (S)-enantiomer binds to CRBN with an approximately 6- to 10-fold higher affinity than the (R)-enantiomer . nih.govresearchgate.netnih.gov This preferential binding is because the glutarimide ring of the (S)-isomer fits more readily into the tri-tryptophan binding pocket of CRBN. nih.gov In contrast, the (R)-enantiomer must adopt a more strained, twisted conformation to bind, resulting in weaker interaction. nih.gov

This difference in binding affinity translates directly to downstream degradation events. The (S)-enantiomer is significantly more potent at inducing the degradation of neo-substrates like Ikaros and is also primarily responsible for the teratogenic effects associated with SALL4 degradation. nih.govjst.go.jp While the (R)-enantiomer has much weaker activity, its rapid racemization in the body means it can act as a reservoir, continuously supplying the more active (S)-form. nih.gov This stereoisomeric preference is a critical consideration in the design and evaluation of all thalidomide-based CRBN modulators and the PROTACs derived from them. researchgate.netrsc.org

Table 3: Stereoisomer Activity Profile

| Enantiomer | CRBN Binding Affinity | Potency in Neo-Substrate Degradation | Primary Contributor to Biological Effects |

|---|---|---|---|

| (S)-Thalidomide | High (~10x stronger than R-form) | High | Yes nih.govnih.gov |

| (R)-Thalidomide | Low | Low | No (but racemizes to S-form) nih.govrsc.org |

Rationalizing the Design of Novel CRBN Modulators based on SAR Data

The accumulated SAR and SDR data provides a powerful framework for the rational design of next-generation CRBN modulators and PROTACs. nih.gov The goal is to engineer molecules with optimized properties, such as enhanced binding affinity, improved neo-substrate selectivity, and tailored degradation profiles.

Key design principles include:

Preserving the Core Binding Motif: The glutarimide ring is considered sacrosanct for CRBN binding and is generally not modified. nih.govresearchgate.net

Exploiting the Phthalimide Moiety: This solvent-exposed region is the primary site for introducing modifications. Adding specific functional groups (e.g., amino, hydroxyl) can fine-tune CRBN affinity and, more importantly, create new protein-protein interaction surfaces to recruit novel neo-substrates. nih.govnih.gov For PROTACs, this is the attachment point for the linker.

Targeting Specific Neo-Substrates: By understanding the structural basis of neo-substrate recognition, designers can create modulators that selectively degrade a desired target. For instance, incorporating hydrogen-bonding motifs at the 5-position of the isoindolinone ring has been shown to favor the degradation of GSPT1. nih.gov Conversely, to create safer molecules, designers can avoid features known to recruit teratogenic factors like SALL4. nih.gov

Developing Novel Scaffolds: Research is expanding beyond the traditional thalidomide scaffold. Studies have shown that other cyclic imides, such as succinimide, can also bind CRBN effectively, opening up new chemical space for the design of novel effectors with potentially different degradation profiles. acs.org

Optimizing for High Affinity (CELMoDs): A new class of drugs known as Cereblon E3 Ligase Modulators (CELMoDs) are designed for exceptionally high affinity to CRBN. nih.gov This enhanced binding leads to more efficient and potent degradation of target neo-substrates like Ikaros and Aiolos, which may overcome resistance to older drugs like lenalidomide. nih.govyoutube.com

The molecule Thalidomide-NH-C13-NH2 (hydrochloride) is a direct product of this rational design approach, providing a validated CRBN-binding module attached to a linker, ready for conjugation in a modular PROTAC synthesis strategy.

Advanced Research Methodologies and Experimental Techniques

Biophysical Characterization of Ligand-Protein Interactions

Techniques in this category are fundamental for quantifying the binding affinity and thermodynamics of a ligand to its protein target.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). For Thalidomide-NH-C13-NH2 (hydrochloride), ITC would be instrumental in directly measuring its binding to CRBN. However, no published ITC data for this specific compound is currently available.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions, including association (ka) and dissociation (kd) rates. This data is crucial for understanding the stability of the complex formed between Thalidomide-NH-C13-NH2 (hydrochloride) and CRBN. As with ITC, there are no specific SPR studies for this compound in the public domain.

Fluorescence Resonance Energy Transfer (FRET)

FRET assays are used to measure the proximity of two fluorescently labeled molecules. In the context of PROTACs, a FRET-based assay could be designed to demonstrate the formation of a ternary complex between CRBN, a target protein, and a PROTAC incorporating Thalidomide-NH-C13-NH2 (hydrochloride). The absence of such studies prevents any detailed discussion of its application.

Structural Biology Approaches

Structural biology techniques provide high-resolution three-dimensional structures of molecules and their complexes, offering insights into the specific molecular interactions.

X-ray Crystallography of Ternary Complexes (CRBN-Ligand-Neo-Substrate)

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. A crystal structure of a ternary complex involving CRBN, Thalidomide-NH-C13-NH2 (hydrochloride), and a neo-substrate would provide invaluable information on the precise binding mode and the interactions that stabilize the complex. No such crystal structures have been deposited in the Protein Data Bank or published in scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For CRBN ligands like Thalidomide-NH-C13-NH2 (hydrochloride), NMR is instrumental in understanding how they interact with the CRBN protein.

Studies on the thalidomide-binding domain (TBD) of CRBN have revealed that the binding pocket is an aromatic cage formed by three conserved tryptophan residues. nih.govnih.gov This domain is remarkably flexible and can be largely unfolded in its ligand-free state, only adopting a stable conformation upon ligand binding. nih.gov

One-dimensional (1D) proton NMR experiments can be used to observe chemical shift changes in the CRBN protein upon titration with Thalidomide-NH-C13-NH2 (hydrochloride). Significant and characteristic chemical shift changes indicate the binding of the ligand in a manner similar to thalidomide (B1683933). nih.gov By comparing the spectra of the protein alone versus in the presence of increasing concentrations of the ligand, researchers can confirm engagement and assess relative binding affinities. These experiments have shown that the glutarimide (B196013) moiety, common to thalidomide and its analogs, is crucial for fitting into this aromatic cage. nih.gov The elongated C13-NH2 linker on Thalidomide-NH-C13-NH2 (hydrochloride) would protrude from this pocket, available to be conjugated to a ligand for a target protein in a PROTAC construct.

Proteomics-Based Neo-Substrate Identification

A fascinating aspect of thalidomide and its analogs is their ability to induce the degradation of proteins that are not the natural substrates of CRBN. These are termed "neo-substrates." Identifying these neo-substrates is critical for understanding the full biological effects and potential off-targets of a PROTAC containing a CRBN ligand like Thalidomide-NH-C13-NH2 (hydrochloride).

Quantitative Proteomics Screens (e.g., TMT, SILAC)

Quantitative proteomics provides a global view of protein abundance changes within a cell upon treatment with a compound. Techniques like Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are at the forefront of these efforts. proteomexchange.orgnih.gov

In a typical experiment, one population of cells is treated with a PROTAC containing Thalidomide-NH-C13-NH2 (hydrochloride), while a control population is treated with a vehicle. After a set time, the proteomes of both populations are harvested, digested into peptides, and analyzed by mass spectrometry.

SILAC: Cells are grown in media containing either "light" or "heavy" isotopes of essential amino acids (e.g., arginine and lysine). The cell populations can then be mixed, and the relative abundance of a peptide in the treated versus untreated state can be determined by the ratio of the heavy to light peptide signals in the mass spectrometer. nih.gov

TMT: This method uses isobaric chemical tags to label peptides from different samples. Up to 18 different samples (e.g., different time points or concentrations) can be combined and analyzed in a single mass spectrometry run. Upon fragmentation, reporter ions are generated, and their relative intensities indicate the relative abundance of the peptide across the different conditions. nih.govresearchgate.net

These screens can identify not only the intended target protein of the PROTAC but also any other proteins whose levels significantly decrease, flagging them as potential neo-substrates of the Thalidomide-NH-C13-NH2 (hydrochloride)-CRBN complex. nih.gov

Table 1: Illustrative Data from a TMT-based Quantitative Proteomics Screen This table represents hypothetical data to illustrate the output of a TMT experiment designed to identify neo-substrates of a PROTAC utilizing Thalidomide-NH-C13-NH2 (hydrochloride).

| Protein | Gene | Fold Change (PROTAC vs. Control) | p-value | Identified as |

| Target Protein X | TPX | -8.5 | <0.001 | Intended Target |

| Ikaros | IKZF1 | -6.2 | <0.001 | Neo-substrate |

| Aiolos | IKZF3 | -5.8 | <0.001 | Neo-substrate |

| Casein Kinase 1α | CSNK1A1 | -4.9 | <0.005 | Neo-substrate |

| Protein Y | TPY | -1.1 | 0.45 | Non-target |

| Protein Z | TPZ | +1.2 | 0.38 | Non-target |

Proximity-Dependent Biotinylation (e.g., BioID, AirID)

Proximity-dependent biotinylation is a powerful method to map protein-protein interactions in a cellular context. This technique is particularly useful for identifying the transient interactions between an E3 ligase complex and its substrates. researchgate.netmdpi.com The method involves fusing a promiscuous biotin (B1667282) ligase, such as BioID or the more recently developed AirID, to the protein of interest—in this case, CRBN. nih.govelifesciences.org

When this CRBN-AirID fusion protein is expressed in cells, it releases activated biotin (bio-AMP), which then covalently attaches to any proteins in its immediate vicinity (typically within a 10 nm radius). nih.gov If the addition of Thalidomide-NH-C13-NH2 (hydrochloride) (as part of a PROTAC) induces an interaction between CRBN and a neo-substrate, that neo-substrate will become biotinylated. The biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry. researchgate.netnih.gov This approach has been successfully used to identify neo-substrates of CRBN in the presence of immunomodulatory drugs (IMiDs) and PROTACs. researchgate.netnih.gov

Cell-Free Protein Synthesis Systems for Interaction Analysis

Cell-free protein synthesis systems, such as those derived from wheat germ, offer a controlled environment to study protein-protein interactions without the complexity of a living cell. jst.go.jp These systems have been effectively used to analyze thalidomide-dependent interactions and to screen for neo-substrates. jst.go.jp

In this setup, biotinylated CRBN and a potential neo-substrate (often tagged with an affinity handle like FLAG-GST) are co-synthesized in the cell-free system in the presence or absence of a CRBN ligand. The interaction is then assessed by pulling down the biotinylated CRBN and detecting the co-precipitation of the potential substrate via immunoblotting. This method was instrumental in identifying the promyelocytic leukemia zinc finger protein (PLZF/ZBTB16) as a neo-substrate of thalidomide. jst.go.jp This approach could be readily adapted to screen a library of proteins against CRBN in the presence of Thalidomide-NH-C13-NH2 (hydrochloride) to identify novel interactions.

Cell-Based Assays for Ligase Activity and Protein Turnover

Ubiquitination Assays (In Vitro and In Cellulo)

The ultimate function of recruiting a protein to the CRBN E3 ligase is to induce its ubiquitination. Therefore, directly measuring this activity is a key validation step.

In Vitro Ubiquitination Assays: These assays reconstitute the ubiquitination cascade in a test tube. lifesensors.comlifesensors.com The necessary components—E1 activating enzyme, E2 conjugating enzyme, the CRL4^CRBN^ E3 ligase complex, ubiquitin, the target protein, and ATP—are combined. The reaction is initiated with or without the addition of a PROTAC containing Thalidomide-NH-C13-NH2 (hydrochloride). The ubiquitination of the target protein is then typically visualized by western blot, where a characteristic "smear" or ladder of higher molecular weight bands corresponding to the addition of multiple ubiquitin molecules appears. lifesensors.comrsc.org These assays can confirm that the ternary complex formed by the PROTAC is productive and leads to ubiquitin transfer. nih.gov

In Cellulo Ubiquitination Assays: To confirm that ubiquitination occurs within a living cell, researchers can treat cells with the PROTAC and a proteasome inhibitor (like MG132). The inhibitor prevents the degradation of ubiquitinated proteins, allowing them to accumulate. The target protein is then immunoprecipitated from cell lysates, and the ubiquitinated forms are detected by western blotting with an anti-ubiquitin antibody. This confirms that the PROTAC is cell-permeable and effectively engages the cellular machinery to ubiquitinate its target.

Western Blotting for Target Protein Levels

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC. This method allows researchers to visualize the decrease in the abundance of the target protein in a concentration- and time-dependent manner. In a typical experiment, cells are treated with varying concentrations of the PROTAC, and cell lysates are subsequently analyzed by gel electrophoresis and immunoblotting with an antibody specific to the target protein. The intensity of the resulting bands on the western blot provides a semi-quantitative measure of the target protein levels.

Table 1: Representative Western Blotting Data for a Hypothetical PROTAC Utilizing Thalidomide-NH-C13-NH2 (hydrochloride)

| Treatment | Target Protein Level (%) |

| Vehicle Control | 100 |

| PROTAC (10 nM) | 75 |

| PROTAC (50 nM) | 40 |

| PROTAC (100 nM) | 15 |

| PROTAC (500 nM) | <5 |

This table illustrates the expected dose-dependent degradation of a target protein as would be observed in a western blot experiment.

Reporter Gene Assays for E3 Ligase Activity

To confirm that the PROTAC is functioning through the intended E3 ligase, reporter gene assays are employed. These assays are designed to measure the activity of the CRL4-CRBN complex. One common approach involves the use of a luciferase reporter gene fused to a known CRBN substrate, such as Ikaros (IKZF1). When the PROTAC successfully recruits the CRL4-CRBN complex, the IKZF1-luciferase fusion protein is ubiquitinated and degraded, leading to a decrease in luciferase activity. This reduction in luminescence provides a quantitative measure of the PROTAC's ability to engage and activate the E3 ligase machinery.

Genetic Perturbation Techniques

Genetic perturbation techniques are indispensable for validating the specific components of the cellular machinery involved in the PROTAC's mechanism of action.

CRISPR/Cas9 for CRBN Knockout or Mutation Studies

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system is a powerful tool for gene editing and is used to definitively establish the role of CRBN in the PROTAC's activity. By knocking out the CRBN gene in a cell line, researchers can investigate whether the PROTAC is still able to induce degradation of the target protein. In CRBN-knockout cells, a PROTAC that relies on CRBN for its activity will fail to degrade its target. This provides unequivocal evidence that the PROTAC's mechanism is CRBN-dependent. Furthermore, specific mutations can be introduced into the CRBN gene to study how alterations in the protein's structure affect its interaction with the thalidomide-based ligand.

Table 2: Expected Outcome of a PROTAC Study Using CRISPR/Cas9-Edited Cells

| Cell Line | PROTAC Treatment | Target Protein Degradation |

| Wild-Type | Yes | Yes |

| CRBN Knockout | Yes | No |

| Wild-Type | No | No |

| CRBN Knockout | No | No |

RNA Interference for Gene Silencing

RNA interference (RNAi) is another technique used to transiently reduce the expression of a specific gene, in this case, CRBN. By introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that target the CRBN mRNA, its translation into the CRBN protein is inhibited. Similar to CRISPR/Cas9 knockout studies, the attenuation of target protein degradation by a PROTAC in cells treated with CRBN-targeting siRNA or shRNA confirms the essential role of the CRBN E3 ligase in the PROTAC's mechanism of action.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-CRBN Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "Thalidomide-NH-C13-NH2 (hydrochloride)," docking simulations are crucial for predicting its binding mode within the thalidomide-binding domain of CRBN.

Detailed research findings indicate that the glutarimide (B196013) moiety of thalidomide (B1683933) and its analogs is essential for binding to a tri-tryptophan pocket within CRBN. acs.orgnih.gov Molecular docking studies on various thalidomide analogs have consistently shown that the glutarimide ring inserts into this hydrophobic pocket, forming key hydrogen bonds with amino acid residues such as TRP380, TRP386, and TRP400. nih.gov The phthalimide (B116566) portion of the molecule is typically more solvent-exposed and serves as a crucial interaction point for recruiting neo-substrates. acs.orgnih.gov

Table 1: Representative Molecular Docking Parameters for Thalidomide Analogs with CRBN

| Parameter | Description | Representative Value/Method |

| Receptor Structure | Crystal structure of human Cereblon (CRBN) in complex with a ligand. | PDB ID: 4CI1 (or similar) |

| Ligand Preparation | Generation of low-energy 3D conformations of the ligand. | LigPrep with MMFF94s force field mdpi.com |

| Docking Software | Program used to perform the docking calculations. | Schrödinger Suite (Glide), AutoDock, GOLD |

| Docking Protocol | The specific workflow used for docking. | Standard Precision (SP) or Extra Precision (XP) Glide docking; Induced Fit Docking (IFD). mdpi.com |

| Scoring Function | Algorithm used to estimate the binding affinity (e.g., kcal/mol). | GlideScore, AutoDock Binding Energy |

| Key Interacting Residues | Amino acids in the CRBN binding pocket forming significant interactions. | TRP380, TRP386, TRP400, HIS353, GLU377 nih.govnih.gov |

Note: The values and methods in this table are representative of typical molecular docking studies for thalidomide analogs and serve as a predictive framework for "Thalidomide-NH-C13-NH2 (hydrochloride)."

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of the ligand-protein complex over time. scielo.org.za MD simulations are essential for understanding the stability of the "Thalidomide-NH-C13-NH2 (hydrochloride)"-CRBN complex and the flexibility of the C13 linker.

Table 2: Typical Parameters for Molecular Dynamics Simulations of Ligand-CRBN Complexes

| Parameter | Description | Representative Value/Software |

| Simulation Engine | Software used to run the MD simulations. | AMBER, GROMACS, CHARMM scielo.org.za |

| Force Field | Mathematical model used to describe the energy of the system. | CHARMM36, AMBER ff14SB scielo.org.za |

| Solvation Model | Representation of the solvent environment. | TIP3P water model in a periodic box |

| Simulation Time | The duration of the simulation. | 50 ns - 200 ns nih.govnih.gov |

| Ensemble | Statistical mechanics ensemble used for the simulation. | NPT (isothermal-isobaric) |

| Analysis Metrics | Properties calculated from the simulation trajectory. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis, Solvent Accessible Surface Area (SASA). scielo.org.za |

Note: This table presents typical parameters for MD simulations of thalidomide analogs with CRBN, which would be applicable to studies of "Thalidomide-NH-C13-NH2 (hydrochloride)."

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, charge distribution, and reactivity of a molecule. researchgate.net For "Thalidomide-NH-C13-NH2 (hydrochloride)," these calculations can offer insights that are not accessible through classical molecular mechanics methods like docking and MD simulations.

Methods such as Density Functional Theory (DFT) can be used to calculate properties like the electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and partial atomic charges. researchgate.netacs.org This information is valuable for understanding the nature of the interactions between the ligand and CRBN, particularly the role of electrostatics and charge transfer. Furthermore, quantum chemical calculations can be used to predict the reactivity of the molecule, which is relevant for understanding its metabolic stability and potential for off-target interactions. nih.gov Theoretical investigations into the interaction of thalidomide with biological molecules like DNA have utilized DFT to understand the thermodynamics and nature of these interactions. acs.orgnih.gov

Table 3: Key Electronic Properties from Quantum Chemical Calculations for Thalidomide Analogs

| Property | Description | Significance for "Thalidomide-NH-C13-NH2 (hydrochloride)" |

| Electrostatic Potential (ESP) | The potential energy of a positive test charge at different points around the molecule. | Identifies electron-rich and electron-poor regions, predicting sites for electrostatic interactions with CRBN. |

| Highest Occupied Molecular Orbital (HOMO) | The outermost electron-containing orbital. | Indicates the ability to donate electrons; relevant for charge-transfer interactions. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost electron-deficient orbital. | Indicates the ability to accept electrons; relevant for charge-transfer interactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Provides a quantitative measure of the polarity of bonds and atoms, influencing intermolecular forces. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the molecule's interaction with polar environments and its solubility. researchgate.net |

Note: The properties in this table are fundamental outputs of quantum chemical calculations that would be used to characterize the electronic nature of "Thalidomide-NH-C13-NH2 (hydrochloride)."

De Novo Design of Novel CRBN Effectors

De novo design involves the computational creation of novel molecular structures with desired properties, starting from a basic scaffold or even from scratch. The thalidomide scaffold serves as an excellent starting point for the de novo design of new CRBN effectors. acs.orgnih.gov

Research has shown that the glutarimide moiety is the minimal core for CRBN binding. acs.org By keeping this core constant, computational methods can be used to explore a vast chemical space for the "protruding moiety" – the part of the molecule that extends from the phthalimide ring, such as the C13 linker in "Thalidomide-NH-C13-NH2 (hydrochloride)." acs.orgnih.gov The goal of de novo design in this context is to create novel linkers and warheads that can recruit new neo-substrates to CRBN for degradation, thereby expanding the therapeutic potential of this class of compounds. acs.orgnih.gov Structure-based drug design approaches, guided by the crystal structures of thalidomide analogs in complex with CRBN, are instrumental in this process. acs.orgnih.gov

Computational Prediction of Interactions with CRBN and Neo-Substrates

A key application of computational modeling for "Thalidomide-NH-C13-NH2 (hydrochloride)" is the prediction of the ternary complex formed between the ligand, CRBN, and a neo-substrate. The formation of this ternary complex is the crucial step that leads to the ubiquitination and subsequent degradation of the neo-substrate.

Computational approaches, including protein-protein docking and molecular dynamics simulations, can be used to model the assembly of this ternary complex. These models can help to predict which neo-substrates are likely to be recruited by "Thalidomide-NH-C13-NH2 (hydrochloride)." The length and chemical nature of the C13 linker are expected to play a significant role in determining the specificity for neo-substrates. For example, different immunomodulatory drugs (IMiDs) with variations in their structure have been shown to recruit different sets of neo-substrates. mdpi.com Recent studies have utilized computational workflows, sometimes incorporating structural predictions from models like AlphaFold2, to identify potential neo-substrates on a proteome-wide scale. nih.govresearchgate.net These computational predictions can then be validated experimentally, streamlining the discovery of new therapeutic targets.

Future Directions and Emerging Research Avenues

Expanding the Chemical Space of CRBN-Binding Moieties

The foundational discovery of thalidomide's interaction with CRBN has spurred extensive research to discover new molecules that can hijack this E3 ligase. nih.govnih.gov Initially, efforts focused on subtle modifications of the thalidomide (B1683933) scaffold, leading to analogs like lenalidomide (B1683929) and pomalidomide (B1683931). rsc.orgresearchgate.net However, the current frontier lies in significantly expanding the chemical space beyond these classical derivatives. nih.govacs.org

Researchers are actively probing the chemical and structural requirements for CRBN effector molecules to move beyond the constraints of the traditional thalidomide scaffold. nih.govacs.orgacs.org Studies have revealed that a large variety of lactams and cyclic imides can be potent CRBN binders, including some existing pharmaceuticals. acs.org This expansion is critical because essentially all CRBN-based PROTACs and molecular glues have historically been derived from thalidomide, limiting the chemical diversity available for recruiting new target proteins. acs.org